
Oxcarbazepine N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxcarbazepine N-β-D-Glucuronide is a metabolite of oxcarbazepine, an anticonvulsant medication used primarily in the treatment of epilepsy. This compound is formed through the glucuronidation of oxcarbazepine, a process that enhances its solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxcarbazepine N-β-D-Glucuronide involves the glucuronidation of oxcarbazepine. This reaction typically occurs in the liver, where oxcarbazepine is metabolized by cytosolic enzymes to form its active metabolite, 10-monohydroxy derivative (MHD). MHD is then conjugated with glucuronic acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar pathways as its synthesis in the body. The process involves the use of glucuronidation enzymes to catalyze the conjugation of MHD with glucuronic acid. This method ensures the efficient production of the compound for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Oxcarbazepine N-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of MHD, resulting in the formation of a more water-soluble compound .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and glucuronidation enzymes. The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This compound is more water-soluble than its precursor, facilitating its excretion from the body .
Applications De Recherche Scientifique
Pharmacological Properties
Oxcarbazepine N-β-D-glucuronide is formed through the glucuronidation of the monohydroxy derivative of oxcarbazepine, which is responsible for its therapeutic effects. The primary pharmacological actions include:
- Anticonvulsant Activity : Oxcarbazepine is effective in controlling focal seizures and is often used as a first-line or adjunctive treatment in epilepsy management. Its metabolite, N-β-D-glucuronide, contributes to this anticonvulsant effect by modulating voltage-sensitive sodium channels .
- Pain Management : Beyond epilepsy, oxcarbazepine has shown efficacy in treating neuropathic pain conditions such as trigeminal neuralgia . The glucuronide metabolite may enhance analgesic effects by improving the drug's pharmacokinetic profile.
Epilepsy Treatment
Oxcarbazepine is indicated for both monotherapy and adjunctive therapy in adults and children with partial-onset seizures. Clinical trials have demonstrated its effectiveness compared to other antiepileptic drugs, with a favorable side effect profile .
Neuropathic Pain
Research indicates that oxcarbazepine can be beneficial in managing neuropathic pain syndromes. It has been used effectively in cases of diabetic neuropathy and postherpetic neuralgia, where traditional analgesics may fail .
Pharmacokinetics
The pharmacokinetic profile of oxcarbazepine and its glucuronide metabolite is characterized by rapid absorption and extensive metabolism:
- Absorption : Oxcarbazepine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
- Metabolism : Approximately 27% of the administered dose is excreted unchanged as N-β-D-glucuronide, while 49% is excreted as the monohydroxy derivative . This metabolic pathway reduces the likelihood of drug-drug interactions compared to carbamazepine.
Safety Profile and Side Effects
While oxcarbazepine is generally well-tolerated, some adverse effects have been reported:
- Hyponatremia : One notable side effect includes a higher incidence of hyponatremia (low sodium levels), particularly in older adults or those on diuretics .
- Neurological Effects : Chronic use may lead to tolerance regarding its anticonvulsant effects, necessitating careful monitoring of dosage and patient response over time .
Efficacy in Epilepsy
A study involving 67 clinical trials highlighted that oxcarbazepine was effective as a first-line treatment for partial seizures but is now more commonly recommended as a second-line option or adjunctive therapy due to the emergence of newer agents with improved efficacy profiles .
Neuropathic Pain Management
In a case study involving a patient with refractory trigeminal neuralgia who was unresponsive to conventional treatments, oxcarbazepine provided significant pain relief without major side effects when administered at appropriate doses .
Data Tables
Application Area | Indication | Efficacy Level | Common Side Effects |
---|---|---|---|
Epilepsy | Partial-onset seizures | High | Hyponatremia |
Neuropathic Pain | Trigeminal neuralgia | Moderate to High | Dizziness, fatigue |
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability | Rapid absorption |
Metabolism | 27% unchanged; 49% glucuronide |
Half-life | 8-10 hours |
Mécanisme D'action
The mechanism of action of oxcarbazepine N-β-D-Glucuronide involves its formation through the glucuronidation of MHD. This process enhances the solubility of MHD, facilitating its excretion from the body. The molecular targets and pathways involved in this process include the glucuronidation enzymes and the metabolic pathways of oxcarbazepine .
Comparaison Avec Des Composés Similaires
Oxcarbazepine N-β-D-Glucuronide is similar to other glucuronide conjugates formed from the metabolism of anticonvulsant drugs. Compounds such as carbamazepine N-glucuronide and phenytoin glucuronide undergo similar metabolic pathways and serve similar functions in enhancing solubility and excretion. this compound is unique in its specific formation from oxcarbazepine and its role in the pharmacokinetics of this particular drug .
List of Similar Compounds:- Carbamazepine N-glucuronide
- Phenytoin glucuronide
- Valproic acid glucuronide
Activité Biologique
Oxcarbazepine N-β-D-Glucuronide is a significant metabolite of oxcarbazepine (OXC), an anticonvulsant medication primarily used for the treatment of epilepsy and bipolar disorder. The compound is formed through the glucuronidation of the active metabolite 10-monohydroxy derivative (MHD) of oxcarbazepine, enhancing its solubility and facilitating excretion from the body. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications.
1.1 Synthesis Pathway
This compound is synthesized via the glucuronidation process, predominantly occurring in the liver. The reaction involves:
- Substrate : 10-monohydroxy derivative (MHD)
- Enzymes : UGT2B7, UGT2B4 (uridine diphosphate-glucuronosyltransferases)
- Reagent : Glucuronic acid
This process transforms MHD into a more water-soluble compound, which is crucial for renal excretion .
1.2 Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Rapid absorption of OXC followed by conversion to MHD.
- Elimination Half-life : MHD has a slow elimination half-life (approximately 11.7 to 13.5 hours) due to its glucuronidation and renal excretion .
The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Tmax (MHD) | 2.8 - 3.5 hours |
Half-life (MHD) | 11.7 - 13.5 hours |
Clearance (MHD) | ~3.5 L/h |
The biological activity of this compound is primarily linked to its role in enhancing the solubility and excretion of MHD, which is responsible for the anticonvulsant effects of oxcarbazepine. The glucuronidation process reduces the pharmacological activity of MHD, thus modulating its therapeutic effects .
2.1 Molecular Targets
The primary molecular targets involved in the action of this compound include:
- UGT Enzymes : Facilitate glucuronidation.
- Renal Transporters : Aid in the excretion of glucuronides.
3.1 Efficacy in Epilepsy Treatment
Clinical studies have demonstrated that oxcarbazepine effectively reduces seizure frequency in patients with epilepsy. The conversion to MHD and subsequent glucuronidation contribute to maintaining therapeutic levels without significant toxicity .
3.2 Case Studies
A study involving 12 healthy subjects assessed the pharmacokinetics of oxcarbazepine and its metabolites, revealing that co-administration with verapamil increased exposure to MHD by approximately 12% . This finding underscores the importance of understanding drug interactions in optimizing treatment regimens.
3.3 Tolerance Development
Research indicates that chronic treatment with oxcarbazepine may lead to tolerance regarding its anticonvulsant effects, with some patients experiencing reduced efficacy over time . This phenomenon highlights the need for ongoing monitoring and potential dosage adjustments.
4. Conclusion
This compound plays a critical role in the metabolism and pharmacological action of oxcarbazepine. Its formation through glucuronidation enhances solubility and facilitates elimination, contributing to the overall efficacy and safety profile of oxcarbazepine in clinical settings. Ongoing research into its biological activity will further elucidate its role in drug metabolism and therapeutic applications.
Propriétés
Numéro CAS |
1260595-39-8 |
---|---|
Formule moléculaire |
C21H20N2O8 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29)/t15-,16-,17+,18-,19+/m0/s1 |
Clé InChI |
WWQCHHFYIDCMSO-QXCZDIPSSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérique |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic Acid; 1-Deoxy-1-[[(10,11-dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]amino]-β-D-glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.